(R)-methyl 2-(benzyloxy)propanoate
Overview
Description
Synthesis Analysis
The synthesis of (R)-methyl 2-(benzyloxy)propanoate and its derivatives has been explored through various methods. For instance, a study detailed the synthesis of benzyl (R)-2-(acetylthio)propanoate, a sulfur isoster of (R)-lactic acid, via a clean SN2 displacement reaction, showcasing a methodology for generating sulfur-containing benzyl esters from commercially available precursors with high enantiomeric excess (Sasaki, Kawamoto, & Tanabe, 2018). Another study provides an efficient stereoselective synthesis route for related compounds, emphasizing the utility of (R)-methyl 2-(benzyloxy)propanoate in the synthesis of pharmacologically relevant molecules (Zhong et al., 1999).
Molecular Structure Analysis
The molecular structure of (R)-methyl 2-(benzyloxy)propanoate and its analogs has been extensively studied to understand their reactivity and properties. For example, research into the crystal structure, DFT calculations, and Hirshfeld surface analysis of related compounds helps illuminate the electronic and spatial characteristics that underpin their reactivity and interaction with other molecules (Rubab et al., 2023).
Chemical Reactions and Properties
(R)-Methyl 2-(benzyloxy)propanoate undergoes a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. The protection of alcohols and the conversion into other esters or acids exemplify its reactivity and the possibility of introducing various functional groups into the molecule (Poon, Albiniak, & Dudley, 2007).
Physical Properties Analysis
The physical properties of (R)-methyl 2-(benzyloxy)propanoate, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis. These properties are determined by the compound’s molecular structure and are essential for the development of purification and crystallization strategies.
Chemical Properties Analysis
The chemical properties of (R)-methyl 2-(benzyloxy)propanoate, including its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are foundational for its use in organic synthesis. Studies on the synthesis and reactivity of related compounds provide insights into how (R)-methyl 2-(benzyloxy)propanoate and its derivatives can be utilized to construct more complex molecules (Verma, Singla, & Punniyakoti, 2004).
properties
IUPAC Name |
methyl (2R)-2-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUWVGDHZQNXOP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 2-(benzyloxy)propanoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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